BenchChemオンラインストアへようこそ!

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Adenosine A1 receptor antagonist Radioligand binding assay Structure-activity relationship

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 51222-27-6) is the unsubstituted parent heterocycle of the pyrazolo[4,3-d]pyrimidin-7-one class. It features a fused bicyclic core with methyl groups at positions 1 and 3, a molecular weight of 164.16 g/mol, zero rotatable bonds, and a calculated XLogP3 of -0.2.

Molecular Formula C7H8N4O
Molecular Weight 164.168
CAS No. 51222-27-6
Cat. No. B2911093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one
CAS51222-27-6
Molecular FormulaC7H8N4O
Molecular Weight164.168
Structural Identifiers
SMILESCC1=NN(C2=C1N=CNC2=O)C
InChIInChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)
InChIKeyIBXZYDHNBAILPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 51222-27-6): Core Scaffold for Adenosine A1 Antagonist SAR and PDE5 Inhibitor Libraries


1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 51222-27-6) is the unsubstituted parent heterocycle of the pyrazolo[4,3-d]pyrimidin-7-one class. It features a fused bicyclic core with methyl groups at positions 1 and 3, a molecular weight of 164.16 g/mol, zero rotatable bonds, and a calculated XLogP3 of -0.2 [1]. The compound was first characterised as part of a 21-member series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones evaluated as adenosine A1 receptor antagonists, where it served as the minimal scaffold for structure-activity relationship (SAR) development [2]. Its simple structure and synthetic accessibility have also made it a key intermediate in the synthesis of more complex PDE5 inhibitors, as described in patent literature [3].

Why 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one Cannot Be Replaced by its 5-Substituted Analogs in Adenosine A1 Antagonist Research


Generic substitution of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one with 5-substituted analogs is not viable without fundamentally altering pharmacological activity. Quantitative structure-activity relationship (QSAR) analysis has demonstrated that 5-position substituents on the pyrazolo[4,3-d]pyrimidin-7-one core drive a >49-fold difference in adenosine A1 receptor affinity, as established by the foundational SAR study of this series [1]. The unsubstituted parent compound occupies a unique position as both the minimal pharmacophore and a critical negative control; replacing it with even the weakly active 5-phenyl derivative (IC50 1,020 nM) would introduce confounding receptor engagement, compromising its value as a baseline comparator in selectivity profiling, fragment-based screening, or synthetic intermediate applications where a clean, inert scaffold is required [2].

Quantitative Differentiation Evidence for 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one vs. 5-Substituted Analogs


Adenosine A1 Receptor Affinity: 49-Fold Weaker than 5-(4-Chlorophenyl) Analog

The target compound exhibits an IC50 of 20,100 nM at the adenosine A1 receptor, making it 49-fold less potent than the 5-(4-chlorophenyl)-substituted analog (IC50 410 nM) when evaluated under identical assay conditions [1][2]. This dramatic potency difference, driven solely by 5-position substitution, establishes the parent compound as the minimal-activity baseline in this chemotype series.

Adenosine A1 receptor antagonist Radioligand binding assay Structure-activity relationship

Adenosine A1 Receptor Affinity: 20-Fold Weaker than 5-Phenyl Analog

Compared to the 5-phenyl-substituted analog, the target compound is 19.7-fold less potent at the adenosine A1 receptor (IC50 20,100 nM vs. 1,020 nM) when tested in the same rat brain membrane radioligand binding assay [1][2]. This intermediate level of potency gain upon phenyl introduction further refines the SAR landscape, demonstrating that even minimal 5-substitution confers measurable receptor engagement absent in the parent scaffold.

Adenosine A1 receptor IC50 comparison Pyrazolopyrimidinone SAR

Adenosine A1 Receptor Affinity: 2.8-Fold Weaker than 5-(3,5-Dimethoxyphenyl) Analog

The 5-(3,5-dimethoxyphenyl) analog demonstrates a modest 2.8-fold improvement in adenosine A1 affinity over the target compound (IC50 7,060 nM vs. 20,100 nM), representing the weakest potency gain among the comparator set [1][2]. This smaller differentiation highlights how specific 5-substituent electronic and steric properties modulate receptor interactions, reinforcing the parent scaffold's position as the zero-point reference for quantifying substituent contributions in QSAR models [3].

Adenosine A1 receptor Dimethoxy-substituted analog Binding affinity

Fragment-Like Physicochemical Profile: Zero Rotatable Bonds and Low Molecular Weight Enable FBDD Applications

With a molecular weight of 164.16 g/mol and zero rotatable bonds, 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one satisfies the 'rule of three' criteria for fragment-like chemical space, in contrast to its 5-substituted analogs, which carry additional molecular weight and conformational flexibility (e.g., 5-phenyl analog MW ~254, 1 rotatable bond; 5-(4-chlorophenyl) analog MW ~288) [1][2]. This minimalism, combined with a topological polar surface area of 59.3 Ų and XLogP3 of -0.2, predicts high aqueous solubility and favourable permeability, making the compound an ideal starting point for fragment-based screening and subsequent rational elaboration.

Fragment-based drug discovery Physicochemical properties Ligand efficiency

Evidence-Backed Application Scenarios for Procuring 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CAS 51222-27-6)


Adenosine A1 Receptor Negative Control in Radioligand Binding Assays

With an IC50 of 20,100 nM at the adenosine A1 receptor, this compound serves as an ideal negative control for screening cascades. Its 20- to 49-fold weaker affinity relative to 5-substituted analogs provides a wide dynamic range for assay validation, ensuring that observed activity in test compounds reflects genuine receptor engagement rather than non-specific effects [1].

Minimal Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Purinergic Receptors

The fragment-like physicochemical properties (MW 164.16, zero rotatable bonds, TPSA 59.3 Ų) make this compound a preferred starting point for fragment libraries. Its adenosine A1 receptor affinity, though weak, confirms target engagement potential, while the absence of 5-substituents provides multiple vectors for structure-guided fragment growth [2].

Synthetic Intermediate for PDE5 Inhibitor Development Programs

The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in PDE5 inhibitor chemistry, as exemplified by sildenafil analogs. Patent literature explicitly identifies 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one as a key intermediate amenable to further functionalization at the 5-position, enabling efficient parallel synthesis of compound libraries for PDE5 and related phosphodiesterase targets [3].

Quantitative Structure-Activity Relationship (QSAR) Baseline Compound

The foundational 1987 J. Med. Chem. study employed this compound as the unsubstituted reference for constructing QSAR models correlating 5-substituent properties with adenosine A1 affinity. Its continued use as a baseline enables direct comparison of newly synthesized analogs against historical data, maintaining continuity in SAR exploration across research groups and decades [4].

Quote Request

Request a Quote for 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.